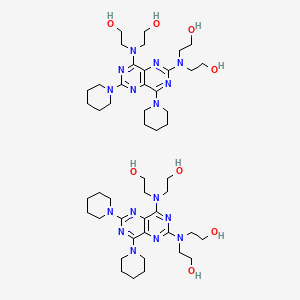
2,4-Dipiperido-6,8-didiethanolamino Dipyridamole +2,8-Dipiperido-4,6-didiethanolamino Dipyridamole(Mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dipiperido-6,8-didiethanolamino Dipyridamole + 2,8-Dipiperido-4,6-didiethanolamino Dipyridamole (Mixture) is a complex chemical compound that has garnered interest in various scientific fields This mixture consists of two isomers, each with distinct structural configurations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dipiperido-6,8-didiethanolamino Dipyridamole + 2,8-Dipiperido-4,6-didiethanolamino Dipyridamole involves multiple steps, including the formation of piperidine rings and the introduction of diethanolamino groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired isomeric forms are obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and purity of the final product. The process may also include purification steps such as crystallization or chromatography to separate the isomers.
Chemical Reactions Analysis
Types of Reactions
2,4-Dipiperido-6,8-didiethanolamino Dipyridamole + 2,8-Dipiperido-4,6-didiethanolamino Dipyridamole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2,4-Dipiperido-6,8-didiethanolamino Dipyridamole + 2,8-Dipiperido-4,6-didiethanolamino Dipyridamole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Dipyridamole: A known vasodilator and antiplatelet agent.
Aminophylline: A bronchodilator used in respiratory diseases.
Theophylline: Another bronchodilator with similar properties to aminophylline.
Uniqueness
2,4-Dipiperido-6,8-didiethanolamino Dipyridamole + 2,8-Dipiperido-4,6-didiethanolamino Dipyridamole is unique due to its dual isomeric nature and the presence of both piperidine and diethanolamino groups. This structural complexity may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C48H80N16O8 |
|---|---|
Molecular Weight |
1009.3 g/mol |
IUPAC Name |
2-[[2-[bis(2-hydroxyethyl)amino]-6,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol;2-[[6-[bis(2-hydroxyethyl)amino]-2,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/2C24H40N8O4/c33-15-11-30(12-16-34)22-20-19(26-24(28-22)32(13-17-35)14-18-36)21(29-7-3-1-4-8-29)27-23(25-20)31-9-5-2-6-10-31;33-15-11-30(12-16-34)22-20-19(25-23(28-22)31-9-5-2-6-10-31)21(29-7-3-1-4-8-29)27-24(26-20)32(13-17-35)14-18-36/h2*33-36H,1-18H2 |
InChI Key |
QQJKJUZFJMZXPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N4CCCCC4)N(CCO)CCO.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


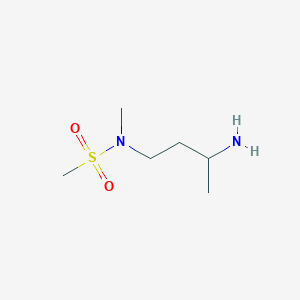

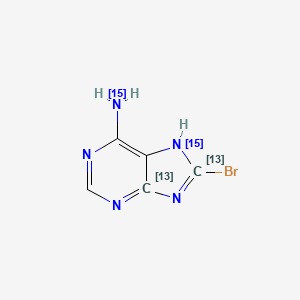
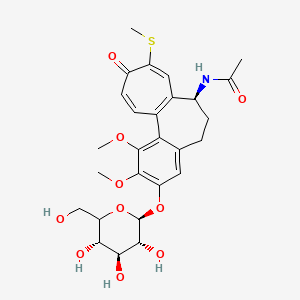
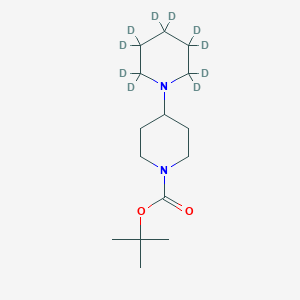

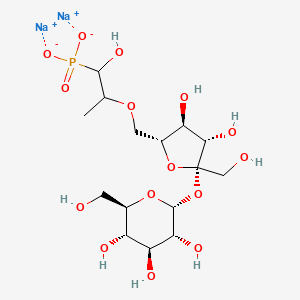
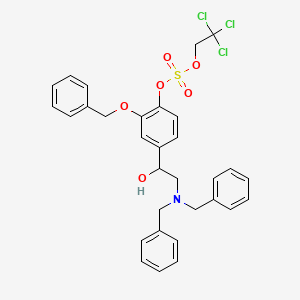
![[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)


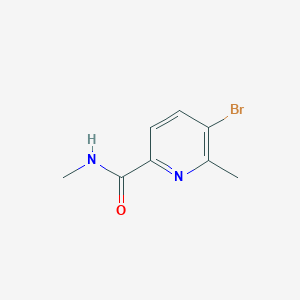
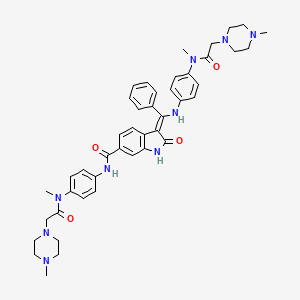
![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
